1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine

Organic Synthesis Medicinal Chemistry Reagent Procurement

Researchers often face experimental failure when substituting generic vinyl sulfonyl piperazines for this unique core. This compound provides a distinct electronic environment for selective reactivity, solving reproducibility issues. - Ideal warhead for constructing targeted covalent inhibitor (TCI) libraries with fine-tuned reactivity. - Enables late-stage functionalization via chemoselective cross-coupling, expediting SAR exploration. - High purity ensures consistent results in demanding synthetic and medicinal chemistry applications.

Molecular Formula C12H14Cl2N2O2S
Molecular Weight 321.2 g/mol
CAS No. 1432684-08-6
Cat. No. B1377391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine
CAS1432684-08-6
Molecular FormulaC12H14Cl2N2O2S
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C(=C(C2=CC=CC=C2)Cl)Cl
InChIInChI=1S/C12H14Cl2N2O2S/c13-11(10-4-2-1-3-5-10)12(14)19(17,18)16-8-6-15-7-9-16/h1-5,15H,6-9H2/b12-11-
InChIKeyKNOPMIUVPFCVOG-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine (CAS 1432684-08-6) — Vendor Comparison & Structural Baseline for Sulfonyl Piperazine-Based Research


1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine (CAS 1432684-08-6) is a specialized sulfonamide derivative featuring a dichlorophenyl ethene moiety linked to a piperazine ring [1]. This compound is of interest in synthetic and medicinal chemistry due to its reactive sulfonyl group, which facilitates further functionalization, and its potential as an intermediate in the development of biologically active molecules [1]. The dichloro-substituted alkene enhances electrophilic reactivity, making it useful in cross-coupling or nucleophilic substitution reactions [1]. The piperazine component offers versatility in drug design, often contributing to improved solubility and binding affinity [1].

Sourcing 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine: Why Structural Analogues Cannot Be Casually Substituted in Research Pipelines


The 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine core is a distinct and non-trivial molecular architecture. Replacing it with a seemingly similar analog—such as a simple vinyl sulfonyl piperazine (e.g., CAS 216955-53-2), a dichlorophenyl sulfonyl piperazine lacking the vinyl linker (e.g., CAS 524711-29-3), or a mono-chlorophenyl vinyl sulfonyl derivative (e.g., ChemSpider 393730)—introduces substantial changes in electrophilicity, steric bulk, and lipophilicity [1]. Critically, the presence of the two chlorine atoms on the phenylvinyl sulfonyl group creates a unique electronic environment that directly governs the compound's reactivity and its potential for selective interactions [1]. These differences, when amplified in the context of a larger, more complex drug-like molecule or a specific catalytic cycle, can dramatically alter biological activity, target engagement, and synthetic utility, as demonstrated by structure-activity relationship (SAR) studies of sulfonyl piperazine-based antibiotics and enzyme inhibitors [2][3]. Therefore, generic substitution with an in-class compound is scientifically unsound and introduces a high risk of experimental failure and data irreproducibility.

1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine (CAS 1432684-08-6): Direct Comparative Evidence for Scientific Selection Over Closest Analogs


Differentiation of 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine from Simple Vinyl Sulfonyl Piperazines (e.g., CAS 216955-53-2)

The defining structural feature of 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine is the presence of a 1,2-dichloro-2-phenylethene group directly attached to the sulfonyl moiety, which provides a unique and potent electrophilic center not present in simpler vinyl sulfonyl piperazines such as 1-(vinylsulfonyl)piperazine (CAS 216955-53-2) [1]. The dichloro-substituted alkene significantly enhances electrophilic reactivity, making the compound a more effective substrate for nucleophilic substitution and cross-coupling reactions compared to its non-halogenated counterpart [1].

Organic Synthesis Medicinal Chemistry Reagent Procurement

Comparison of 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine with Dichlorophenyl Sulfonyl Piperazines Lacking the Vinyl Linker (e.g., CAS 524711-29-3)

A key differentiator for 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine is the presence of an ethene (vinyl) spacer between the dichlorophenyl group and the sulfonyl piperazine core [1]. This contrasts with compounds like 1-[(2,5-dichlorophenyl)sulfonyl]piperazine (CAS 524711-29-3), where the aromatic ring is directly attached to the sulfonyl group [2]. The vinyl linker in the target compound introduces conformational flexibility and alters the spatial and electronic relationship between the lipophilic dichlorophenyl moiety and the polar piperazine ring [1].

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Comparison of 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine with Mono-Chlorophenyl Vinyl Sulfonyl Piperazines (e.g., ChemSpider 393730)

The presence of two chlorine atoms on the phenylvinyl sulfonyl group, as in 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine, distinguishes it from mono-chlorinated analogs like 1-{[(E)-2-(4-Chlorophenyl)vinyl]sulfonyl}-4-{[1-(4-pyridinyl)-4-piperidinyl]methyl}piperazine (ChemSpider 393730) [1]. This additional halogen substitution modifies key physicochemical properties such as lipophilicity (LogP) and electronic distribution, which are fundamental drivers of ADME (Absorption, Distribution, Metabolism, Excretion) profiles and off-target activity in drug development [2].

Medicinal Chemistry Lead Optimization Lipophilicity Modulation

Limited Availability of Direct Biological Activity Data for 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine

A comprehensive search of peer-reviewed literature and authoritative databases reveals a significant absence of published, peer-reviewed biological assay data specifically for 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine [1]. No IC50 values, Ki values, or in vivo efficacy data were identified for this exact compound. This is in contrast to other sulfonyl piperazine derivatives, such as LpxH inhibitors (e.g., AZ1 and its analogs) and chalcone-sulfonyl piperazine hybrids, for which robust quantitative biological data (e.g., IC50 values for enzyme inhibition, MIC values for antibacterial activity) are available in the public domain [2][3].

Biological Evaluation Data Scarcity Procurement Rationale

Key Research Applications for 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine (CAS 1432684-08-6) Based on Structural Differentiation


Advanced Building Block for Medicinal Chemistry: Synthesis of Novel Sulfonamide-Based Drug Candidates

The unique 1,2-dichloro-2-phenylethenesulfonyl group is an ideal functional handle for medicinal chemists. It can serve as a key intermediate for constructing libraries of novel sulfonamide-based drug candidates where the dichlorophenylvinyl group is a critical pharmacophore or modulates key physicochemical properties [1]. The enhanced electrophilicity of the vinyl group allows for late-stage functionalization via cross-coupling or nucleophilic addition, enabling rapid SAR exploration around this core. This is a distinct advantage over simpler vinyl sulfonyl piperazines, which lack the steric and electronic influence of the chlorine atoms and phenyl ring [1].

Chemical Biology Probe Development: Design of Covalent Inhibitors with Tailored Reactivity

The presence of the electrophilic dichloroalkene moiety makes this compound a strong candidate for developing targeted covalent inhibitors (TCIs) [1]. The reactivity of the vinyl sulfone group can be fine-tuned by the adjacent chlorine atoms, potentially leading to a more selective warhead for specific cysteine or other nucleophilic residues in a protein of interest. The piperazine ring provides a convenient attachment point for a targeting ligand, and its nitrogen atoms can be further derivatized to optimize binding affinity and selectivity. This approach is distinct from using non-halogenated vinyl sulfones, where the intrinsic reactivity profile and steric demands are different [1].

Synthetic Methodology Development: Exploration of Novel Cross-Coupling Reactions

The compound's dichloro-substituted alkene presents a challenging and interesting substrate for developing new palladium-catalyzed cross-coupling methodologies [1]. Researchers in organic chemistry can explore the chemoselective functionalization of this system, potentially achieving selective substitution of one chlorine atom or further transformations of the alkene moiety. The outcomes of such studies can provide general insights into the reactivity of highly substituted vinyl electrophiles, an area of ongoing interest in synthetic organic chemistry. The presence of the piperazine and sulfonyl groups adds further complexity, making it a valuable test case for developing robust, chemoselective transformations [1].

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